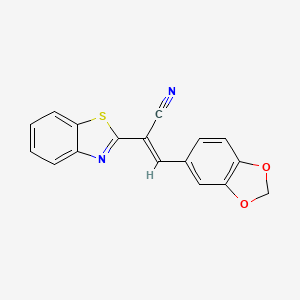

![molecular formula C16H16N2 B2843226 [1H-indol-3-yl(phenyl)methyl]methylamine CAS No. 33268-99-4](/img/structure/B2843226.png)

[1H-indol-3-yl(phenyl)methyl]methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

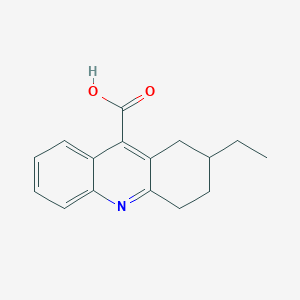

[1H-indol-3-yl(phenyl)methyl]methylamine is a chemical compound. The empirical formula for this compound is C9H10N2 . It has a molecular weight of 146.19 .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Aplicaciones Científicas De Investigación

Antiviral Activity

Tryptamine derivatives have demonstrated promising antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .

Anti-Inflammatory and Analgesic Effects

Certain tryptamine-based compounds exhibit both anti-inflammatory and analgesic activities. Notably:

- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated these effects .

Tubulin Polymerization Inhibition

One derivative, 7d , has shown potential as a tubulin polymerization inhibitor . It induces cell apoptosis, arrests cells in the G2/M phase, and inhibits tubulin polymerization in a manner consistent with colchicine .

Mecanismo De Acción

Target of Action

The primary target of [1H-indol-3-yl(phenyl)methyl]methylamine is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

[1H-indol-3-yl(phenyl)methyl]methylamine interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase . The compound’s mode of action is consistent with that of colchicine, a well-known tubulin polymerization inhibitor .

Biochemical Pathways

The inhibition of tubulin polymerization affects multiple biochemical pathways. It disrupts the mitotic spindle formation, preventing cells from completing mitosis . This disruption can trigger apoptosis, or programmed cell death, as the cell’s machinery recognizes the inability to divide correctly . Additionally, the disruption of microtubules can impair intracellular transport, affecting various cellular functions and signaling pathways .

Result of Action

The primary result of [1H-indol-3-yl(phenyl)methyl]methylamine’s action is the induction of apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization and disrupting microtubule dynamics, the compound causes cell cycle arrest and triggers programmed cell death . This effect has been observed in various cancer cell lines, suggesting potential antitumor activity .

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-N-methyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-17-16(12-7-3-2-4-8-12)14-11-18-15-10-6-5-9-13(14)15/h2-11,16-18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYIAWRBSOCSOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1H-indol-3-yl(phenyl)methyl]methylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

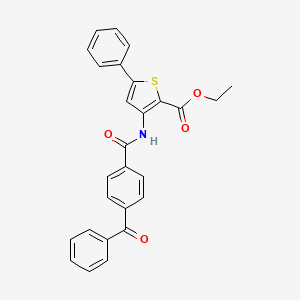

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)

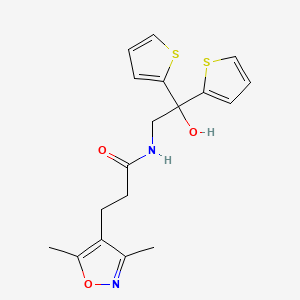

![1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide](/img/structure/B2843151.png)

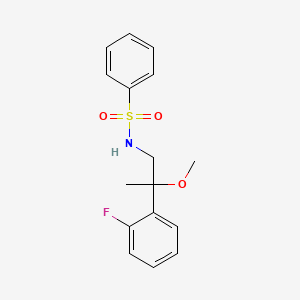

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2843156.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B2843157.png)

![2-[2-(Dimethylamino)phenyl]acetonitrile](/img/structure/B2843162.png)

![1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2843165.png)

![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)